molecular formula C21H17NO5S B2707680 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 2097921-11-2

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2707680
CAS No.: 2097921-11-2
M. Wt: 395.43
InChI Key: NHDBZRAJVXJPPN-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C21H17NO5S and its molecular weight is 395.43. The purity is usually 95%.
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Mechanism of Action

Biological Activity

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antiviral applications. This article aims to summarize the available data on its biological activity, including case studies, research findings, and relevant data tables.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a chromene core, furan and thiophene substituents, and a carboxamide functional group. Its molecular formula is C18_{18}H17_{17}N1_{1}O4_{4}S1_{1}, indicating the presence of multiple heteroatoms that may contribute to its biological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of chromene compounds exhibit significant anticancer properties. For instance, a related compound showed cytotoxic effects against various cancer cell lines, including HT-29 colon cancer cells and K562 leukemia cells. The IC50_{50} values ranged from micromolar to sub-micromolar concentrations, indicating potent activity against these cancer types .

Case Study: Anticancer Efficacy

CompoundCell LineIC50_{50} (μM)Mechanism of Action
8-Methoxy Chromene DerivativeHT-295.23Induction of apoptosis via p53 pathway
8-Methoxy Chromene DerivativeK5627.45Caspase activation

The mechanism of action involves the activation of apoptosis pathways, where compounds induce cell death through mitochondrial dysfunction and caspase activation .

Antiviral Activity

The compound's structural similarity to other known antiviral agents suggests potential efficacy against viral infections. A study on chromene derivatives indicated that they could inhibit SARS-CoV-2 main protease (Mpro_{pro}), with certain compounds showing IC50_{50} values as low as 1.55 μM . This positions the compound as a candidate for further exploration in antiviral drug development.

Case Study: Inhibition of SARS-CoV-2 Mpro_{pro}

CompoundIC50_{50} (μM)Cytotoxicity (CC50_{50}) (μM)Selectivity Index
F8-B61.57>100>63
F8-S4310.76>100>9

The selectivity index indicates that these compounds have a favorable profile for further development as antiviral agents, as they exhibit low cytotoxicity while effectively inhibiting viral replication .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Furan and Thiophene Substituents : The presence of these rings enhances interaction with biological targets, increasing potency.
  • Methoxy Group : This group may improve solubility and bioavailability.
  • Carboxamide Functionality : Critical for binding interactions with target enzymes.

Summary of SAR Findings

ModificationEffect on Activity
Removal of MethoxyDecreased solubility and potency
Alteration of FuranSignificant loss in inhibitory activity
Addition of Alkyl GroupImproved lipophilicity

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5S/c1-25-18-5-2-4-13-10-15(21(24)27-19(13)18)20(23)22-11-16(14-7-9-28-12-14)17-6-3-8-26-17/h2-10,12,16H,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDBZRAJVXJPPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC(C3=CSC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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